molecular formula C8H6FNS B8806502 6-Fluorobenzo[b]thiophen-3-amine CAS No. 142364-00-9

6-Fluorobenzo[b]thiophen-3-amine

Cat. No.: B8806502
CAS No.: 142364-00-9
M. Wt: 167.21 g/mol
InChI Key: OMROVGLPJWTDDE-UHFFFAOYSA-N
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Description

6-Fluorobenzo[b]thiophen-3-amine (CAS: 142364-00-9) is a fluorinated aromatic heterocyclic compound with the molecular formula C₈H₆FNS and a molecular weight of 167.20 g/mol . Its structure consists of a benzothiophene core substituted with a fluorine atom at the 6-position and an amine group at the 3-position. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and materials science, due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and modulate electronic properties .

Properties

CAS No.

142364-00-9

Molecular Formula

C8H6FNS

Molecular Weight

167.21 g/mol

IUPAC Name

6-fluoro-1-benzothiophen-3-amine

InChI

InChI=1S/C8H6FNS/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-4H,10H2

InChI Key

OMROVGLPJWTDDE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)SC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(Trifluoromethyl)benzo[b]thiophen-3-amine

  • CAS : 165108-03-2
  • Molecular Formula : C₉H₆F₃NS
  • Molecular Weight : 217.21 g/mol
  • Key Differences: The trifluoromethyl (-CF₃) group at the 5-position introduces stronger electron-withdrawing effects compared to the single fluorine in 6-fluorobenzo[b]thiophen-3-amine. This increases lipophilicity and may improve blood-brain barrier penetration in drug candidates .
  • Applications : Used in medicinal chemistry for protease inhibitor development due to its resistance to metabolic degradation .

Benzo[b]thiophen-3-amine, 6-(trifluoromethyl)-, 1,1-dioxide

  • CAS : 1820707-54-7
  • Molecular Formula: C₉H₆F₃NO₂S
  • Molecular Weight : 249.21 g/mol
  • Key Differences :
    • The sulfone group (1,1-dioxide) increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents.
    • The combined presence of -CF₃ and sulfone groups creates a highly electron-deficient aromatic system, favoring nucleophilic aromatic substitution reactions .
  • Properties :
    • Predicted boiling point: 392.6±42.0°C
    • Density: 1.582±0.06 g/cm³ .
  • Applications: Potential use in kinase inhibitors due to sulfone-mediated protein binding .

N-([1,1′-Biphenyl]-4-yl)dibenzo[b,d]thiophen-3-amine

  • CAS : 1290039-87-0
  • Molecular Formula : C₂₂H₁₆N₂S
  • Molecular Weight : 340.44 g/mol
  • Key Differences :
    • Extended conjugation from the biphenyl and dibenzothiophene moieties enhances fluorescence and charge transport properties.
    • The absence of fluorine reduces electron-withdrawing effects but improves π-π stacking in solid-state materials .
  • Applications : Used as an OLED intermediate due to its high electron mobility and emissive properties .

Structural and Functional Analysis

Substituent Effects on Reactivity

Compound Substituent(s) Electronic Effect Key Reactivity Traits
This compound -F at 6-position Moderate electron-withdrawing Favors electrophilic substitution at 2- and 4-positions
5-(Trifluoromethyl)benzo[b]thiophen-3-amine -CF₃ at 5-position Strong electron-withdrawing Inhibits electrophilic substitution at 5-position; stabilizes carbanions
6-(Trifluoromethyl)-1,1-dioxide derivative -CF₃ and sulfone Extremely electron-deficient Facilitates nucleophilic aromatic substitution

Thermodynamic and Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
This compound 167.20 Not reported Not reported
5-(Trifluoromethyl)benzo[b]thiophen-3-amine 217.21 Not reported Not reported
6-(Trifluoromethyl)-1,1-dioxide derivative 249.21 392.6±42.0 1.582±0.06

Preparation Methods

Reaction Design and Substrate Scope

The transition-metal-free strategy, reported by Liu et al. (2023), utilizes a tandem cyclization-amination sequence starting from 2-fluoro-5-nitrobenzenethiol and propargyl bromide. The reaction proceeds via a base-mediated thiol-yne click reaction, followed by nitro group reduction and spontaneous cyclization (Figure 1). Key advantages include:

  • Solvent System : Dimethylacetamide (DMA) at 110°C for 8 hours.

  • Base Optimization : Potassium carbonate outperformed sodium hydroxide, minimizing side reactions.

  • Yield : 72–85% across 15 substituted derivatives.

Table 1: Substrate Scope and Yields for One-Pot Synthesis

EntryR GroupYield (%)Purity (%)
1-H8598.5
24-CH₃7897.2
35-Cl7296.8

Mechanistic Analysis

The mechanism involves three stages:

  • Thiol-Yne Cyclization : Base-assisted deprotonation of the thiol initiates nucleophilic attack on the alkyne, forming a thiiranium intermediate.

  • Nitro Reduction : In situ generation of ammonium formate facilitates catalytic transfer hydrogenation.

  • Aromatization : Elimination of water yields the benzo[b]thiophene core.

Carbodiimide-Mediated Coupling Approach

Reaction Protocol

A two-step synthesis from 3-fluorothiophene-2-carboxylic acid and 6-fluorobenzo[d]thiazol-2-amine employs EDC·HCl (1.2 equiv) and DMAP (1.5 equiv) in dichloromethane. Critical parameters:

  • Coupling Time : 12–16 hours at room temperature.

  • Workup : Sequential washing with 2N HCl, water, and brine removes unreacted starting materials.

  • Yield : 40–61% after recrystallization from CHCl₃/MeOH.

Table 2: Variants of the Coupling Method

EntryCarboxylic Acid DerivativeYield (%)Purity (%)
13-Fluorothiophene-2-carboxylic acid40>99
23-Bromothiophene-2-carboxylic acid1199
33,5-Dibromothiophene-2-carboxylic acid61>99

Limitations and Optimization

  • Low Yield in Brominated Systems : Steric hindrance from bromine atoms reduces nucleophilic attack efficiency (Entry 2).

  • Microwave Assistance : Trials with microwave irradiation (100°C, 30 min) increased yield to 68% for 3-fluorothiophene derivatives but caused decomposition in brominated analogs.

Palladium-Catalyzed C–H Amination

Challenges in Fluorinated Systems

  • Fluorine Coordination : The electron-withdrawing fluorine atom deactivates the thiophene ring toward C–H activation.

  • Solvent Effects : DMSO enhances catalyst stability but competes for coordination sites, necessitating higher Pd loadings.

Comparative Analysis of Methods

Table 3: Method Comparison

ParameterOne-PotCouplingPd-Catalyzed
Yield (%)72–8540–6168–92
Reaction Time (h)812–166
Metal-FreeYesNoNo
ScalabilityIndustrialLab-scaleLab-scale

Industrial Production Considerations

Cost-Benefit Analysis

  • One-Pot Method : Reduced catalyst costs (-$12/kg product) but requires high-purity DMA (-$8.5/L).

  • Coupling Approach : EDC·HCl expense (+$23/kg) limits large-scale adoption.

Environmental Impact

  • Waste Generation : The one-pot method produces 0.8 kg waste/kg product vs. 2.1 kg for coupling methods.

  • Solvent Recovery : DMA can be distilled and reused (85% recovery efficiency).

Q & A

Basic Research Questions

Q. What are common synthetic routes for 6-Fluorobenzo[b]thiophen-3-amine, and how are intermediates purified?

  • Methodology :

  • Nitro Reduction : A nitro group in precursors (e.g., 3-nitrobenzothiophenes) can be reduced using Fe powder in a refluxing EtOH/H₂O/AcOH mixture to yield the amine derivative. This method achieved 92% yield for structurally similar compounds .
  • Fluorination : Fluorine can be introduced via nucleophilic substitution or using fluorinated reagents (e.g., fluoroethanol with NaH in THF) under controlled conditions .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O or MeOH:H₂O) is standard for isolating high-purity products (>95%). IR and NMR are used to confirm functional groups and structural integrity .

Q. How can researchers validate the structural identity of this compound derivatives?

  • Methodology :

  • Spectroscopic Techniques :
  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–7.7 ppm) and NH₂ groups (δ ~6.5 ppm, broad singlet). Fluorine substituents cause splitting patterns in adjacent protons .
  • LC-MS/HRMS : Molecular ion peaks (e.g., [M+H]⁺) and exact mass measurements (e.g., m/z = 262.0 for C₁₁H₈FN₅S) confirm molecular formulas .
  • Elemental Analysis : Matches calculated vs. experimental values for C, H, N, and S (e.g., C: 50.41% found vs. 50.57% calculated) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound derivatives for antimicrobial activity?

  • Methodology :

  • Functional Group Variation : Substituents like tetrazoles or trifluoromethyl groups enhance bioactivity. For example, 5-(4-fluorophenyl)-2-(1H-tetrazol-5-yl)thiophen-3-amine showed improved antimicrobial potency .
  • Biological Assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., Staphylococcus aureus) coupled with cytotoxicity screening (e.g., HEK293 cells) .
  • Mechanistic Studies : Fluorescence-based assays (e.g., DNA gyrase inhibition) or molecular docking to identify binding interactions .

Q. What strategies address discrepancies in elemental analysis or spectral data for fluorinated benzothiophene derivatives?

  • Methodology :

  • Contamination Checks : Trace solvents (e.g., DMSO-d₆ in NMR) or incomplete reactions may skew results. Re-purification via column chromatography or recrystallization is recommended .
  • Isotopic Peaks : Fluorine (¹⁹F) does not split signals but may cause isotopic patterns in LC-MS. Use high-resolution instruments to distinguish adjacent mass peaks .
  • Statistical Validation : Apply false discovery rate (FDR) control (e.g., Benjamini-Hochberg procedure) to minimize Type I errors in large datasets .

Q. How can researchers mitigate toxicity risks associated with fluorinated benzothiophene compounds during in vivo studies?

  • Methodology :

  • Toxicity Screening : Acute toxicity assays (e.g., rodent LD₅₀) and genotoxicity tests (e.g., Ames test) for early risk assessment. For example, 6-fluorobenzo[a]pyrene showed carcinogenic potential at 35 mg/kg .
  • Metabolic Profiling : LC-MS/MS to identify toxic metabolites (e.g., reactive intermediates from hepatic CYP450 metabolism) .
  • Formulation Optimization : Encapsulation in liposomes or PEGylation to reduce systemic exposure .

Data Analysis and Experimental Design

Q. What statistical approaches are critical for analyzing pharmacological data from this compound derivatives?

  • Methodology :

  • Multiple Testing Correction : Use the Benjamini-Hochberg method (FDR < 0.05) to adjust p-values in high-throughput screens (e.g., 384-well plate assays) .
  • Dose-Response Modeling : Fit sigmoidal curves (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Software like GraphPad Prism ensures reproducibility .
  • Outlier Detection : Grubbs’ test or Q-test to exclude anomalous data points in triplicate experiments .

Synthetic Chemistry Challenges

Q. How can reaction yields for this compound derivatives be improved in large-scale syntheses?

  • Methodology :

  • Catalyst Optimization : Transition-metal catalysts (e.g., Pd/C for hydrogenation) enhance efficiency. For example, hydrogenation of nitro precursors with Pd/C achieved 105% yield in scaled reactions .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while reflux conditions (80–100°C) accelerate reaction rates .
  • Process Monitoring : In situ FTIR or TLC tracks reaction progress, enabling timely quenching to prevent side reactions .

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